![molecular formula C7H4BrF2NO2S B14432547 1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene CAS No. 78840-46-7](/img/structure/B14432547.png)
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromo(difluoro)methylsulfanyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of a difluoromethylsulfanyl-substituted benzene ring followed by nitration. The reaction conditions often require the presence of a strong electrophile and a catalyst to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromo(difluoro)methylsulfanyl group can be reduced to a difluoromethylsulfanyl group.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-{[Difluoromethyl]sulfanyl}-4-nitrobenzene.
Reduction: Formation of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-aminobenzene.
Substitution: Formation of 1-{[Difluoromethyl]sulfanyl}-4-nitrobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The nitro group can participate in redox reactions, while the bromo(difluoro)methylsulfanyl group can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[Chloro(difluoro)methyl]sulfanyl}-4-nitrobenzene
- 1-{[Bromo(difluoro)methyl]sulfanyl}-4-aminobenzene
- 1-{[Bromo(difluoro)methyl]sulfanyl}-4-methylbenzene
Uniqueness
1-{[Bromo(difluoro)methyl]sulfanyl}-4-nitrobenzene is unique due to the presence of both a bromo(difluoro)methylsulfanyl group and a nitro group on the benzene ring.
Properties
CAS No. |
78840-46-7 |
|---|---|
Molecular Formula |
C7H4BrF2NO2S |
Molecular Weight |
284.08 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]sulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrF2NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
BVRHCNRPPZCQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


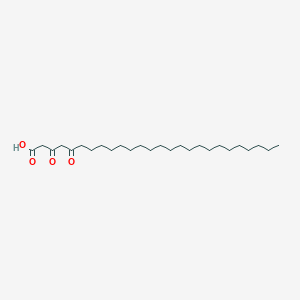
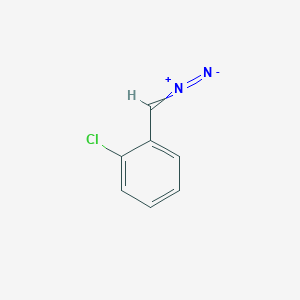
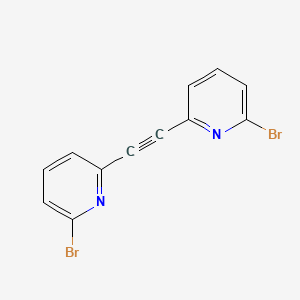
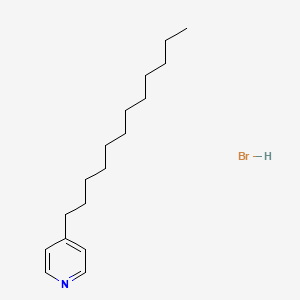
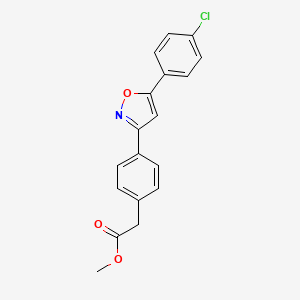
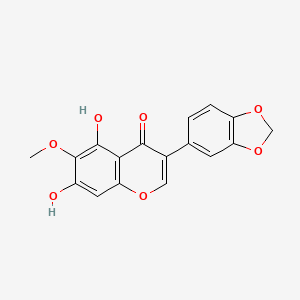
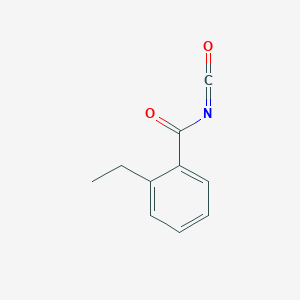
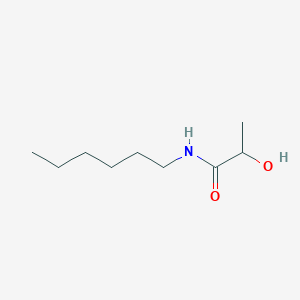

![[(2,4-Dihydroxyphenyl)(2-oxocyclopentyl)methyl]propanedioic acid](/img/structure/B14432530.png)
![1-[(Diphenylmethylidene)amino]-3,3-dimethylazetidin-2-one](/img/structure/B14432531.png)
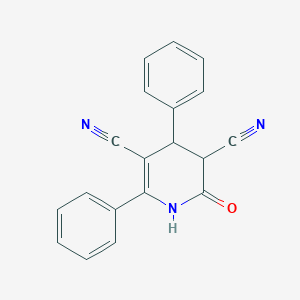
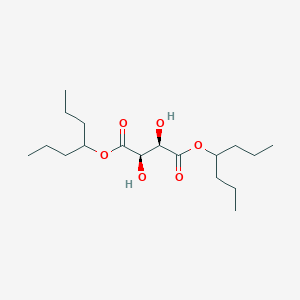
![1-[(2-Ethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14432546.png)
